N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound “N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule that likely contains a triazole moiety . Triazoles are a class of heterocyclic compounds, which are cyclic compounds with at least two different elements as ring members . Triazoles contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Microwave-Mediated Synthesis
This compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo pyridines from enaminonitriles . This method involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal Chemistry
The compound is found in numerous natural products exhibiting immense biological activities . It holds enormous applications in medicinal and pharmaceutical chemistry .
Anticancer Activity
Some derivatives of this compound have shown anticancer activity against breast cancer cell lines .
Energetic Materials
The compound has been used in the design of next-generation fused ring energetic materials for different applications . Its good thermal stabilities and comparable detonation properties highlight its application potential as energetic materials .
Enzyme Inhibitors
The compound and its derivatives have been used as enzyme inhibitors , including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
The compound and its derivatives have also been used as antitubercular agents .
Mechanism of Action
Target of Action
The primary targets of the compound N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets, the c-Met/VEGFR-2 kinases, by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This leads to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s high selectivity and specificity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6OS/c16-15(17,18)9-3-4-24-12(6-9)20-21-13(24)7-19-14(25)8-1-2-10-11(5-8)23-26-22-10/h1-2,5,9H,3-4,6-7H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHMAOESCKOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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